O-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}hydroxylamine
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Overview
Description
O-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}hydroxylamine is a complex organic compound that features a hydroxylamine group attached to an imidazole ring, which is further substituted with a triphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}hydroxylamine typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, such as the Van Leusen imidazole synthesis or the Debus-Radziszewski imidazole synthesis.
Introduction of the Triphenylmethyl Group: The triphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where triphenylmethyl chloride reacts with the imidazole derivative in the presence of a Lewis acid catalyst.
Attachment of the Hydroxylamine Group: The final step involves the reaction of the imidazole derivative with hydroxylamine or its derivatives under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
O-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines .
Scientific Research Applications
O-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}hydroxylamine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying enzyme mechanisms or as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of O-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can participate in redox reactions, while the imidazole ring can interact with metal ions or other biomolecules. These interactions can modulate various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Similar in structure but lacks the triphenylmethyl and hydroxylamine groups.
2-Phenylimidazole: Contains a phenyl group instead of the triphenylmethyl group.
Uniqueness
O-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}hydroxylamine is unique due to the presence of both the triphenylmethyl and hydroxylamine groups, which confer distinct chemical and biological properties compared to other imidazole derivatives .
Properties
CAS No. |
88529-58-2 |
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Molecular Formula |
C23H21N3O |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
O-[(1-tritylimidazol-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C23H21N3O/c24-27-17-22-16-26(18-25-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-16,18H,17,24H2 |
InChI Key |
NRFAGXSOJYVYRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CON |
Origin of Product |
United States |
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